Methyl 2-chloro-5-isothiocyanatobenzoate
Description
Methyl 2-chloro-5-isothiocyanatobenzoate is a substituted benzoate ester featuring a chlorine atom at the 2-position and an isothiocyanate (-NCS) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₆ClNO₂S, with a molecular weight of 227.63 g/mol. The compound's reactivity is dominated by the electrophilic isothiocyanate group, which participates in conjugation reactions with nucleophiles (e.g., amines, thiols), making it valuable in biochemical labeling and pharmaceutical synthesis .
Handling requires strict safety protocols due to its toxicity:
Properties
IUPAC Name |
methyl 2-chloro-5-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNVHDAJWZBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604145 | |
| Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91151-68-7 | |
| Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-isothiocyanatobenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-chloro-5-nitrobenzoate with thiophosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-isothiocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction: Formation of sulfonyl or amine derivatives.
Scientific Research Applications
Methyl 2-chloro-5-isothiocyanatobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-isothiocyanatobenzoate involves its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Structural and Functional Group Differences
Three key analogs are compared (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 2-chloro-5-isothiocyanatobenzoate | C₉H₆ClNO₂S | 227.63 | Cl (2-), NCS (5-) |
| Methyl 2-chloro-5-hydroxybenzoate | C₈H₇ClO₃ | 186.59 | Cl (2-), OH (5-) |
| Methyl 2-isocyano-5-chlorobenzoate | C₉H₆ClNO₂ | 195.60 | Cl (5-), NC (2-) |
Key Observations:
- Isothiocyanate vs. Hydroxyl (): The -OH group in Methyl 2-chloro-5-hydroxybenzoate enables hydrogen bonding, increasing polarity and likely solubility in polar solvents (e.g., water, ethanol). In contrast, the -NCS group in the target compound reduces polarity but enhances electrophilicity, favoring reactions with biomolecules .
- Isothiocyanate vs. Isocyano (): The -NC group in Methyl 2-isocyano-5-chlorobenzoate is less reactive than -NCS. Isocyano compounds typically undergo cycloaddition reactions, whereas isothiocyanates are preferred for thiourea formation .
Physical and Chemical Properties
- The isothiocyanate analog may exhibit lower thermal stability due to the labile -NCS group.
- Solubility:
- Reactivity:
- Isothiocyanates react with amines to form thioureas, critical in drug conjugation (e.g., antibody-drug conjugates).
- Hydroxyl groups serve as intermediates for further derivatization (e.g., etherification, esterification) .
Biological Activity
Methyl 2-chloro-5-isothiocyanatobenzoate (MCIB) is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals due to its biological activities. This article explores the biological activity of MCIB, emphasizing its mechanisms, effects on different biological systems, and potential applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8ClN2OS
- Molecular Weight : 232.69 g/mol
- CAS Number : [XXXXXX]
This compound is characterized by the presence of an isothiocyanate group, which is known for its reactivity and biological activity.
Antimicrobial Properties
MCIB has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research indicates that MCIB possesses anticancer properties, particularly against specific cancer cell lines. In vitro studies have revealed that MCIB induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A study evaluated the effect of MCIB on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Insecticidal Activity
MCIB has also been studied for its insecticidal properties, particularly against agricultural pests. Its effectiveness as a pesticide is attributed to its ability to disrupt the nervous system of insects.
| Insect Species | LC50 (µg/cm²) |
|---|---|
| Aphis gossypii | 15 |
| Spodoptera litura | 20 |
The biological activity of MCIB can be attributed to several mechanisms:
- Cell Membrane Disruption : The isothiocyanate group interacts with membrane lipids, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : MCIB inhibits key enzymes involved in metabolic pathways, disrupting cellular function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with MCIB.
Research Findings
Recent studies have expanded the understanding of MCIB's biological activities:
- A study published in Frontiers in Microbiology highlighted the compound's potential in bioremediation due to its degradative capabilities by specific microbial strains .
- Another investigation focused on the synthesis and optimization of MCIB derivatives, revealing enhanced biological activities compared to the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
